molecular formula C12H16O2 B580834 2-(4-Ethylphenyl)-2-methylpropanoic acid CAS No. 1247119-83-0

2-(4-Ethylphenyl)-2-methylpropanoic acid

Cat. No.: B580834
CAS No.: 1247119-83-0
M. Wt: 192.258
InChI Key: ZTABWPDSXBXQMV-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-methylpropanoic acid (CAS 1247119-83-0) is a carboxylic acid derivative with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Structurally, it features a branched propanoic acid backbone substituted with a 4-ethylphenyl group at the 2-position, making it a member of the α,α-dimethyl arylacetic acid family. The compound is also known as 4-ethyl-α,α-dimethylbenzeneacetic acid, highlighting its aromatic and aliphatic substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)-2-methylpropanoic acid typically involves the Friedel-Crafts alkylation of 4-ethylbenzene with acetyl chloride, followed by oxidation of the resulting ketone to the corresponding carboxylic acid. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4).

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of this compound from the corresponding ketone.

    Reduction: Formation of 2-(4-Ethylphenyl)-2-methylpropanol or 2-(4-Ethylphenyl)-2-methylpropanal.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Ethylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in the development of new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties:

  • Storage : Recommended to be sealed in dry conditions at room temperature .
  • Hazards : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Comparison with Structurally Similar Compounds

Fibrate Derivatives (Hypolipidemic Agents)

Fibrates are a class of drugs that lower lipid levels via peroxisome proliferator-activated receptor (PPAR) activation. Key analogs include:

Compound Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Fenofibrate C₂₀H₂₁ClO₄ Isopropyl ester of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid 360.83 Reduces triglycerides and LDL cholesterol; inhibits microalgal growth .
Clofibrate C₁₂H₁₅ClO₃ Ethyl ester of 2-(4-chlorophenoxy)-2-methylpropanoic acid 242.70 Early-generation fibrate; limited use due to side effects .
Bezafibrate C₁₉H₂₀ClNO₄ 2-[4-[2-(4-Chlorobenzoyl)amino]ethylphenoxy]-2-methylpropanoic acid 361.82 Potent lipid-lowering effects; reduces triglycerides by ~43% and cholesterol by 20–25% .
Target Compound C₁₂H₁₆O₂ 4-Ethylphenyl substitution on α,α-dimethylpropanoic acid 192.25 Intermediate for Elafibranor; structural simplicity may limit direct pharmacological activity compared to fibrates .

Structural Insights :

  • The target compound lacks the phenoxy and chlorobenzoyl groups critical for fibrate activity, which are essential for PPAR binding .

Halogenated Derivatives

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

  • Molecular Formula : C₁₂H₁₅BrO₂ .
  • Key Features : Bromine substitution at the 3-position introduces steric bulk and electronic effects. The carboxyl group forms a 78.4° dihedral angle with the benzene ring, influencing crystal packing via O–H⋯O hydrogen bonds .
  • Applications : Used in synthesizing pharmaceuticals and agrochemicals .

Comparison :

  • The bromine atom increases molecular weight (257.15 g/mol) and may enhance binding to hydrophobic targets compared to the non-halogenated parent compound .

Phenoxy-Substituted Analogs

2-(4-Ethylphenoxy)-2-methylpropanoic Acid (CAS 17413-77-3)

  • Molecular Formula : C₁₂H₁₆O₃ .
  • Key Features: Replaces the ethylphenyl group with an ethylphenoxy moiety. The ether linkage may enhance metabolic stability but reduce lipophilicity .

Comparison :

Cyclopropane Derivatives

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic Acid

  • Molecular Formula : C₁₅H₁₆O₃ .
  • Key Features : Cyclopropanecarbonyl group introduces rigidity and electronic effects, possibly enhancing receptor binding .

Comparison :

  • The cyclopropane ring may confer conformational constraints, improving target selectivity but complicating synthesis .

Ester Derivatives

tert-Butyl 2-methyl-2-(4-methylbenzoyl)-propanoate

  • Molecular Formula : C₁₆H₂₀O₃ .
  • Key Features : Esterification of the carboxylic acid with a tert-butyl group enhances lipophilicity and stability .

Comparison :

  • Ester derivatives are typically prodrugs, requiring hydrolysis for activation, unlike the free acid form of the target compound .

Biological Activity

2-(4-Ethylphenyl)-2-methylpropanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

  • Chemical Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol
  • Exact Mass : 192.11500
  • Density : 1.047 g/cm³ (predicted)
  • Boiling Point : 302.8 °C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-inflammatory properties and potential as a pharmacological agent in treating various conditions.

Research indicates that this compound may exert its effects through modulation of specific biochemical pathways. For instance, studies have shown that it can influence the activity of certain enzymes involved in inflammation and pain pathways, suggesting potential use as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been investigated to understand how modifications to its structure affect its biological activity. The following table summarizes key findings from various studies:

Compound VariantActivity (EC50)Comments
This compoundNot specifiedBase compound for SAR studies
Methyl ester derivative0.10 µMIncreased potency compared to the base
p-Methoxy phenyl substitution0.19 µMEnhanced activity observed
p-Trifluoromethoxy substitution0.037 µMSignificant increase in biological activity

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study published in Cell demonstrated that derivatives of this compound exhibited notable anti-inflammatory properties by inhibiting specific cytokines involved in inflammatory responses .
  • Cystic Fibrosis Treatment : In the context of cystic fibrosis, research highlighted the potential of this compound as a corrector for defective CFTR protein function. The compound was tested alongside VX-809, showing additive effects in cellular assays .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for this compound, with low toxicity profiles observed in animal models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Ethylphenyl)-2-methylpropanoic acid?

The compound is commonly synthesized via Friedel-Crafts alkylation. For example, 4-ethylbenzene can react with propanoic acid derivatives in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Reaction conditions (e.g., solvent, temperature, catalyst loading) significantly influence yield and purity. Post-synthesis purification often involves recrystallization or column chromatography .

Q. What analytical techniques are recommended for structural characterization of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the ethylphenyl and methyl substituents via proton and carbon shifts.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment.
  • Mass Spectrometry (MS) : To verify molecular weight (C₁₂H₁₆O₂, 192.25 g/mol) and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability in experimental settings?

Solubility is tested in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) under controlled temperatures. Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or varying pH) followed by HPLC analysis to monitor decomposition products .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in Friedel-Crafts reactions?

Optimization may involve:

  • Catalyst Screening : Testing Brønsted acids (e.g., H₂SO₄) or ionic liquids as alternatives to AlCl₃.
  • Reaction Engineering : Using continuous flow reactors to enhance mixing and heat transfer.
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) often improve regioselectivity .

Q. How does the para-ethyl substituent influence the compound’s biological activity compared to structural analogs?

Comparative studies with analogs (e.g., 2-(4-chlorophenyl)-2-methylpropanoic acid) reveal that the ethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Activity is assessed via enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory effects) and molecular docking simulations .

Q. What methodologies are used to investigate the compound’s neuropharmacological effects?

  • In Vitro Models : Microglial cell cultures treated with metabolites (e.g., 4-ethylphenyl sulfate) to study cytokine release.
  • In Vivo Models : Rodent behavioral assays (e.g., forced swim test for antidepressant activity) combined with HPLC-MS to quantify brain metabolite levels .

Q. How can impurity profiling be conducted during large-scale synthesis?

Impurities like (2RS)-2-(4-Ethylphenyl)-propanoic acid are identified using:

  • Chiral HPLC : To separate enantiomers.
  • Tandem MS/MS : For structural elucidation of byproducts.
  • Quality Control Protocols : Adherence to ICH guidelines for pharmaceutical intermediates .

Q. What computational tools aid in predicting the compound’s reactivity and metabolic pathways?

Density Functional Theory (DFT) calculations predict electrophilic sites for functionalization. Metabolic fate is modeled using software like ADMET Predictor™ to simulate phase I/II transformations (e.g., hydroxylation, glucuronidation) .

Properties

IUPAC Name

2-(4-ethylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTABWPDSXBXQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-Vinylphenyl)-2-methylpropanoic acid (58 g) was dissolved in ethanol, and then stirred for 3 hrs under atmospheric hydrogen pressure in the presence of 10% palladium carbon (5.8 g). The catalyst was removed by filtration, and the filtrate was concentrated to obtain a crude product, which was then suspended and washed with hexane to give the title compound (56.5 g, 94.8%).
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
5.8 g
Type
catalyst
Reaction Step Two
Yield
94.8%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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